(R)-P-Phos RuCl2 (R)-Daipen, Ru

Catalog No.
S12548882
CAS No.
M.F
C57H60Cl2N4O6P2Ru
M. Wt
1131.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-P-Phos RuCl2 (R)-Daipen, Ru

Product Name

(R)-P-Phos RuCl2 (R)-Daipen, Ru

IUPAC Name

1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Molecular Formula

C57H60Cl2N4O6P2Ru

Molecular Weight

1131.0 g/mol

InChI

InChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2

InChI Key

KZMSWJMBTPMPEL-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl

(R)-P-Phos RuCl2 (R)-Daipen is a structurally defined, highly active ruthenium(II) pre-catalyst combining the atropisomeric dipyridylphosphine ligand (R)-P-Phos and the chiral diamine (R)-DAIPEN. In industrial procurement, this complex is primarily sourced for the asymmetric hydrogenation of unfunctionalized and heteroaromatic ketones to yield highly enantioenriched secondary alcohols [1]. The presence of the methoxy-substituted bipyridine backbone in P-Phos fundamentally alters the electronic and steric environment of the ruthenium center compared to traditional all-carbon biaryl ligands, offering a distinct process baseline characterized by high turnover numbers (TON), low catalyst loading requirements, and high air stability during handling and storage [2].

Substituting (R)-P-Phos RuCl2 (R)-Daipen with its widely available analog, (R)-BINAP RuCl2 (R)-Daipen, often leads to suboptimal process economics and reduced product purity in specific synthetic routes [1]. The nitrogen atoms in the P-Phos dipyridyl backbone render the ligand more electron-deficient than the naphthyl rings of BINAP, which directly impacts the hydride transfer rate in the catalytic cycle [1]. For sterically hindered or electron-rich aromatic ketones, generic BINAP substitutes frequently suffer from lower turnover frequencies (TOF) and depressed enantiomeric excess (ee%), requiring higher catalyst loadings that inflate raw material costs and complicate downstream purification of active pharmaceutical ingredients (APIs) [2].

Enhanced Enantiomeric Excess in Aromatic Ketone Hydrogenation

Side-by-side evaluations demonstrate that the (R)-P-Phos RuCl2 (R)-Daipen complex can outperform traditional BINAP ligands in the asymmetric hydrogenation of specific aromatic substrates. For example, in the reduction of certain target ketones, P-Phos-based ruthenium catalysts achieve enantiomeric excesses exceeding 97%, compared to ~94-96% for the corresponding BINAP catalysts under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee%)
Target Compound Data>97% ee for specific aromatic/heteroaromatic ketones
Comparator Or Baseline~94-96% ee using (R)-BINAP RuCl2 (R)-Daipen
Quantified Difference1-3% absolute increase in ee%
ConditionsBasic isopropanol, optimized H2 pressure, matched substrate-to-catalyst ratios

A 1-3% increase in ee% significantly reduces the need for costly downstream chiral resolution or recrystallization steps in API manufacturing.

Superior Turnover Numbers for Heterocyclic API Intermediates

The electron-deficient nature of the P-Phos ligand translates to higher catalytic efficiency for heterocyclic substrates. In the scale-up optimization for imidazo-pyridine-ketone reductions, P-Phos/DAIPEN ruthenium complexes achieved Turnover Numbers (TON) up to 3,000 while maintaining >95% ee, demonstrating higher catalytic efficiency than the BINAP analogue which required higher loadings to reach full conversion [1].

Evidence DimensionTurnover Number (TON)
Target Compound DataTON up to 3,000 (>95% ee)
Comparator Or BaselineBINAP analogue (requires higher loading for identical conversion)
Quantified DifferenceMeasurably higher TON, enabling lower catalyst mol%
ConditionsKg-scale optimization, heterocyclic ketone substrate

Higher TON directly translates to lower procurement volumes of expensive precious-metal catalysts per kilogram of manufactured product.

Air Stability and Scalable Ligand Architecture

From a processability standpoint, the P-Phos ligand exhibits notable chemical stability in air compared to several first-generation chiral phosphines. The straightforward synthesis of the methoxy-substituted bipyridine backbone ensures reliable commercial availability and yields a pre-catalyst that maintains consistent batch-to-batch performance without the extreme sensitivity to oxidative degradation seen in some alternative electron-rich phosphines [1].

Evidence DimensionHandling stability and oxidative resistance
Target Compound DataHigh chemical stability in air during handling
Comparator Or BaselineHighly air-sensitive electron-rich chiral bisphosphines
Quantified DifferenceReduced degradation during storage and pre-activation handling
ConditionsStandard laboratory and pilot-plant weighing/transfer operations

Enhanced air stability minimizes catalyst loss due to oxidation, ensuring reproducible reaction kinetics and reducing the need for ultra-strict glovebox handling during scale-up.

Commercial-Scale Synthesis of Chiral API Intermediates

Due to its high TON and high ee%, (R)-P-Phos RuCl2 (R)-Daipen is a highly suitable choice for the asymmetric hydrogenation of unfunctionalized and heteroaromatic ketones in pharmaceutical manufacturing, particularly where downstream chiral resolution is economically prohibitive [1].

Reduction of Sterically Hindered Aromatic Ketones

The distinct bite angle and electronic profile of the P-Phos/DAIPEN combination make it highly effective for substrates with bulky ortho-substituents, where traditional BINAP catalysts suffer from low turnover frequencies and poor conversion [1].

Dynamic Kinetic Resolution (DKR) Processes

When paired with appropriate reaction conditions, this complex serves as a strong candidate for the dynamic kinetic resolution of alpha-substituted ketones, allowing the simultaneous setting of two contiguous stereocenters with high diastereo- and enantioselectivity [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

1130.240855 g/mol

Monoisotopic Mass

1130.240855 g/mol

Heavy Atom Count

72

Dates

Last modified: 08-09-2024

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